molecular formula C21H30N6O4 B2733889 8-((2-(dimethylamino)ethyl)amino)-7-(3-(3,4-dimethylphenoxy)-2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 941937-31-1

8-((2-(dimethylamino)ethyl)amino)-7-(3-(3,4-dimethylphenoxy)-2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2733889
CAS No.: 941937-31-1
M. Wt: 430.509
InChI Key: TZXMAWYHVCLSOI-UHFFFAOYSA-N
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Description

8-((2-(dimethylamino)ethyl)amino)-7-(3-(3,4-dimethylphenoxy)-2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C21H30N6O4 and its molecular weight is 430.509. The purity is usually 95%.
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Scientific Research Applications

Antitumor Activity and Vascular Relaxing Effects

  • A study by Ueda et al. (1987) found that related purine derivatives, including triazino purines, exhibited antitumor activity against P388 leukemia. Some of these compounds were also tested for their vascular relaxing effects, although they did not show potent activity in this regard (Ueda et al., 1987).

Synthesis and Cytotoxic Activity

  • Deady et al. (2003) reported on the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines, which showed potent cytotoxicity against various cancer cell lines. This demonstrates the potential of similarly structured compounds in cancer treatment (Deady et al., 2003).

Affinity and Pharmacological Evaluation for Receptor Ligands

  • Chłoń-Rzepa et al. (2013) designed new series of 8-aminoalkylamino and 8-arylpiperazinylpropoxy derivatives of purine-2,6-dione. These compounds showed potential as 5-HT1A, 5-HT2A, and 5-HT7 receptor ligands with potential psychotropic activity, demonstrating the versatility of purine derivatives in psychopharmacology (Chłoń-Rzepa et al., 2013).

Anti-HIV Prodrugs for CNS Delivery

  • Driscoll et al. (1995) synthesized a series of amino analogs of purines for potential use as anti-HIV prodrugs. These compounds were designed to be more lipophilic for better penetration into the central nervous system, highlighting the application of purine derivatives in developing treatments for HIV (Driscoll et al., 1995).

Antiviral and Antihypertensive Activity

  • Nilov et al. (1995) explored the synthesis of 7,8-polymethylenepurine derivatives, which were tested for antiviral and antihypertensive activity. This indicates the potential use of such compounds in addressing viral infections and hypertension (Nilov et al., 1995).

Antimicrobial and Antifungal Properties

  • Romanenko et al. (2016) developed a method for synthesizing 8-amino-7-(2-hydroxy-2phenylethyl)-3-methylxanthines and studied their antimicrobial and antifungal properties. This suggests a role for these compounds in combating infectious diseases (Romanenko et al., 2016).

Quantitative Structure-Activity Relationship in Antitumor Compounds

  • Sami et al. (1995) synthesized a series of amino-substituted dibenzisoquinoline diones and studied their antitumor activity. This research contributes to understanding the relationship between chemical structure and antitumor efficacy (Sami et al., 1995).

Properties

IUPAC Name

8-[2-(dimethylamino)ethylamino]-7-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N6O4/c1-13-6-7-16(10-14(13)2)31-12-15(28)11-27-17-18(26(5)21(30)24-19(17)29)23-20(27)22-8-9-25(3)4/h6-7,10,15,28H,8-9,11-12H2,1-5H3,(H,22,23)(H,24,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZXMAWYHVCLSOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCC(CN2C3=C(N=C2NCCN(C)C)N(C(=O)NC3=O)C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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